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Compound of Interest

Compound Name: Cyclooctanamine

Cat. No.: B1218968 Get Quote

For researchers, scientists, and professionals in drug development, the pursuit of efficient and

sustainable methods for synthesizing key pharmaceutical intermediates is a constant priority.

Cyclooctanamine, a valuable building block for various active pharmaceutical ingredients

(APIs), can be synthesized through innovative biocatalytic routes. These enzymatic

approaches offer high selectivity, mild reaction conditions, and a reduced environmental

footprint compared to traditional chemical methods. This document provides detailed

application notes and experimental protocols for the biocatalytic synthesis of

cyclooctanamine, focusing on the use of transaminases, amine dehydrogenases, and imine

reductases.

Introduction to Biocatalytic Routes
The direct asymmetric reductive amination of cyclooctanone is the most promising biocatalytic

strategy for the synthesis of cyclooctanamine. This transformation can be achieved using

several classes of enzymes, primarily:

Transaminases (TAs), also known as aminotransferases, are pyridoxal 5'-phosphate (PLP)-

dependent enzymes that catalyze the transfer of an amino group from an amine donor to a

ketone acceptor. The reaction equilibrium can be shifted towards product formation by using

a high concentration of the amine donor or by removing the ketone byproduct.
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Amine Dehydrogenases (AmDHs) catalyze the direct reductive amination of a ketone using

ammonia as the amine donor and a nicotinamide cofactor (NADH or NADPH) as the hydride

source. These enzymes offer high atom economy as the only byproduct is water.

Imine Reductases (IREDs) and Reductive Aminases (RedAms) are NAD(P)H-dependent

enzymes that can reduce pre-formed imines or, in the case of RedAms, catalyze both the

imine formation from a ketone and an amine and the subsequent reduction to the

corresponding amine.

While direct experimental data for the enzymatic amination of cyclooctanone is limited in

publicly available literature, extensive research on the structurally similar cyclohexanone

provides a strong foundation for developing protocols for cyclooctanamine synthesis. The

data and protocols presented here are based on analogous reactions with cyclohexanone and

serve as a robust starting point for optimization.

Data Presentation: Performance of Biocatalysts on
Cyclic Ketones
The following tables summarize the performance of various enzymes in the reductive amination

of cyclohexanone, which is indicative of their potential activity towards cyclooctanone.

Table 1: Performance of Reductive Aminases (RedAms) in the Amination of Cyclohexanone

Enzyme Name Amine Donor
Specific
Activity (U/mg)

Conversion
(%)

Reference

AspRedAm Methylamine 3.67 >99 [1]

AspRedAm Propargylamine 7.68 >99 [1]

AspRedAm
Cyclopropylamin

e
6.68 >99 [1]

RsRedAm Methylamine 4.14 >99 [1]

MtRedAm Methylamine 4.34 >99 [1]
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Note: Specific activity was measured towards cyclohexanone with various amine nucleophiles.

A unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product

per minute under the specified conditions.

Table 2: Performance of Imine Reductases (IREDs) in the Reductive Amination of

Cyclohexanone

Enzyme Name Amine Donor
Molar Equiv. of
Amine

Conversion
(%)

Reference

IR-14
N-methyl

propargylamine
40 59 [2]

p-IR89 Aniline 2
81 (with co-

solvent)
[3]

IRED-69
Cyclopropylamin

e
2 87 [4]

p-IR06 Benzylamine 2 >60 [4]

p-IR17 Benzylamine 2 >60 [4]

Table 3: Performance of Amine Dehydrogenases (AmDHs) in the Amination of Ketones
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Enzyme Name Substrate
Conversion
(%)

Enantiomeric
Excess (%)

Reference

Ch1-AmDH
Various aliphatic

ketones
up to >99 >99 (R) [5]

Rs-PhAmDH
Various aliphatic

ketones
up to >99 >99 (R) [5]

Bb-PhAmDH

(para-

fluorophenyl)acet

one

93 >99 (R) [5]

MATOUAmDH2

(M215A mutant)
Cyclohexanone

~35 (with

ammonia)
Not reported [6]

MATOUAmDH2

(L180A mutant)
Cyclohexanone

41 (with

methylamine)
Not reported [6]

Experimental Protocols
The following are detailed protocols for the expression and purification of enzymes and the

subsequent biocatalytic synthesis of cyclooctanamine. These are generalized protocols based

on successful experiments with similar substrates and should be optimized for cyclooctanone.

Protocol 1: Expression and Purification of Amine
Dehydrogenase (AmDH)
This protocol is adapted from established procedures for AmDH expression and purification.[7]

1. Expression: a. Transform E. coli cells (e.g., BL21(DE3)) with a plasmid containing the gene

for the desired Amine Dehydrogenase. b. Inoculate a single colony into 150 mL of LB medium

supplemented with the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at

37°C with shaking at 170 rpm. c. Inoculate 800 mL of LB medium (with antibiotic) with the

overnight culture and grow at 37°C and 170 rpm until the OD600 reaches 0.7–1.0. d. Induce

protein expression by adding IPTG to a final concentration of 0.5 mM. e. Shake the culture

overnight at a reduced temperature (e.g., 20-25°C) and 170 rpm. f. Harvest the cells by

centrifugation.
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2. Purification: a. Resuspend the cell pellet in lysis buffer. b. Disrupt the cells by sonication on

ice. c. Centrifuge the lysate to remove cell debris. d. Purify the supernatant containing the His-

tagged AmDH using nickel affinity chromatography (e.g., HisTrap FF column). e. Further purify

the enzyme by gel filtration chromatography if necessary. f. Determine the protein

concentration using a standard method (e.g., Bradford assay).

Protocol 2: Reductive Amination of Cyclooctanone
using Amine Dehydrogenase (AmDH)
This protocol describes a preparative scale synthesis using a purified AmDH and a cofactor

regeneration system.[5][7]

1. Reaction Setup: a. In a suitable reaction vessel, prepare an ammonium formate buffer (e.g.,

1 M, pH 8.5). b. Add cyclooctanone to a final concentration of 50 mM. c. Add NAD⁺ or NADP⁺

to a final concentration of 1 mM. d. Add the purified AmDH (e.g., Ch1-AmDH or a suitable

mutant) to a final concentration of 30–130 µM. e. For cofactor regeneration, add a formate

dehydrogenase (FDH), such as Cb-FDH, to a final concentration of approximately 14 µM. The

ammonium formate buffer serves as both the nitrogen source and the reducing equivalent via

FDH.[5]

2. Reaction Conditions: a. Incubate the reaction mixture at 30°C with gentle agitation. b.

Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC

or HPLC after derivatization.

3. Product Isolation and Purification: a. Once the reaction has reached completion, quench the

reaction by adding a strong base (e.g., 10 M NaOH). b. Extract the product, cyclooctanamine,

with an organic solvent (e.g., tert-butyl methyl ether). c. Dry the organic layer over anhydrous

sodium sulfate and concentrate under reduced pressure. d. Further purify the crude product by

distillation or column chromatography.

Protocol 3: Reductive Amination of Cyclooctanone
using a Reductive Aminase (RedAm)
This protocol is a general procedure for a RedAm-catalyzed reaction with a glucose/glucose

dehydrogenase (GDH) cofactor regeneration system.[8]
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1. Reaction Setup: a. Prepare a Tris-HCl buffer (e.g., 100 mM, pH 9.0). b. Add the purified

RedAm to a final concentration of 1 mg/mL. c. Add NADP⁺ to a final concentration of 1 mM. d.

For cofactor regeneration, add D-glucose to a final concentration of 30 mM and a glucose

dehydrogenase (GDH) (e.g., 0.7 mg/mL). e. Add cyclooctanone to a final concentration of 5

mM. f. Add the desired amine donor (e.g., ammonia or an alkylamine) in an appropriate molar

excess. The optimal ratio should be determined experimentally. g. A co-solvent such as DMSO

(e.g., 2% v/v) may be added to improve substrate solubility.

2. Reaction Conditions: a. Incubate the reaction mixture at 25°C with shaking (e.g., 220 rpm)

for 24 hours. b. Monitor the reaction progress by GC or HPLC.

3. Product Work-up: a. Quench the reaction by adding a strong base (e.g., 10 M NaOH). b.

Extract the cyclooctanamine with an organic solvent (e.g., tert-butyl methyl ether). c. Analyze

the organic phase to determine conversion and enantiomeric excess.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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